![molecular formula C8H10Si B14457380 1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene CAS No. 67754-92-1](/img/structure/B14457380.png)
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene, also known as silabarrelene, is a silicon-containing bicyclic compound. It is structurally related to barrelene, a bicyclic organic compound with the chemical formula C8H8. The inclusion of a silicon atom in place of one of the carbon atoms in the ring structure imparts unique chemical properties to this compound .
Méthodes De Préparation
The synthesis of 1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene can be achieved through several methods. One notable method involves the sensitized photolysis of 1-methyl-1-silabicyclo[2.2.2]octatriene. This process quantitatively yields silasemibullvalene, a related silicon-containing compound . The reaction conditions typically involve the use of a photosensitizer and controlled irradiation to facilitate the photolysis .
Analyse Des Réactions Chimiques
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized to form silasemibullvalene under sensitized photolysis conditions . Common reagents used in these reactions include hydrogen gas, bromine, and boron trifluoride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene has several scientific research applications. In chemistry, it is used as a model compound to study the effects of silicon substitution in organic molecules . The compound’s unique structure and reactivity make it a valuable tool for investigating reaction mechanisms and developing new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene involves its ability to undergo various chemical transformations. The silicon atom in the compound’s structure plays a crucial role in its reactivity, influencing the compound’s electronic properties and stability . The molecular targets and pathways involved in these transformations are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene can be compared to other similar compounds, such as barrelene and silasemibullvalene. Barrelene, with the chemical formula C8H8, is a related bicyclic compound without silicon substitution . Silasemibullvalene, on the other hand, is a silicon-containing compound derived from this compound through photolysis . The presence of silicon in this compound imparts unique chemical properties, distinguishing it from its carbon-based analogs.
Propriétés
Numéro CAS |
67754-92-1 |
|---|---|
Formule moléculaire |
C8H10Si |
Poids moléculaire |
134.25 g/mol |
Nom IUPAC |
1-methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene |
InChI |
InChI=1S/C8H10Si/c1-9-5-2-8(3-6-9)4-7-9/h2-8H,1H3 |
Clé InChI |
WCMFVROYSCNVCW-UHFFFAOYSA-N |
SMILES canonique |
C[Si]12C=CC(C=C1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
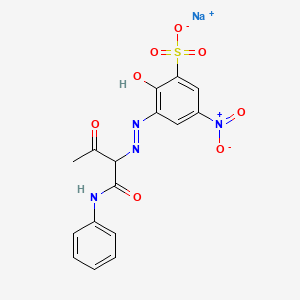

![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)

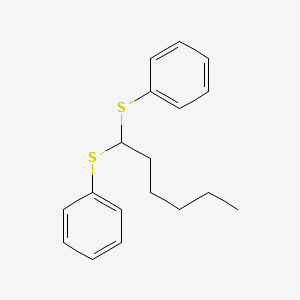
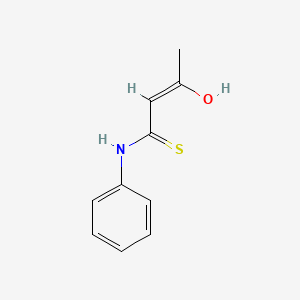
![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

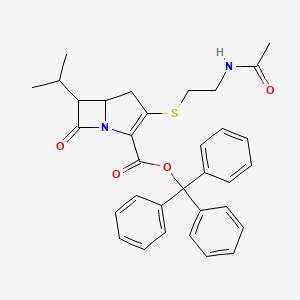
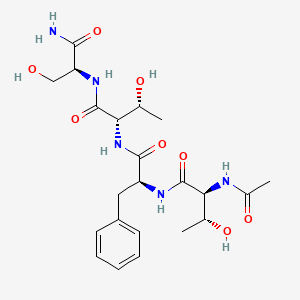
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
